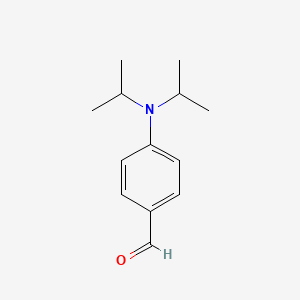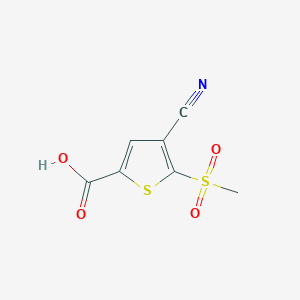
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H5NO4S2 and a molecular weight of 231.25 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Gewald reactions or other condensation reactions that can be optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano or sulfonyl groups.
Substitution: The thiophene ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The thiophene ring can also participate in π-π stacking interactions, which are important in the binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyano and methylsulfonyl groups, making it less versatile in certain applications.
5-Methylsulfonylthiophene-2-carboxylic acid: Similar but lacks the cyano group, affecting its reactivity and binding properties.
Uniqueness
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both cyano and methylsulfonyl groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H5NO4S2 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
4-cyano-5-methylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10) |
InChI Key |
KMZWYZPJUUGERL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


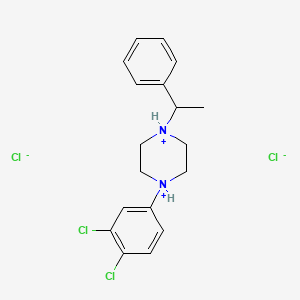
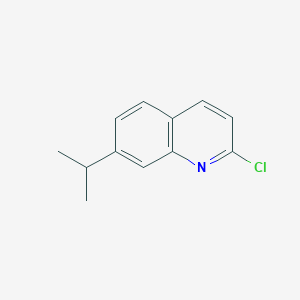
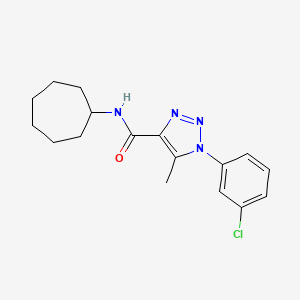
![5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane](/img/structure/B12509195.png)
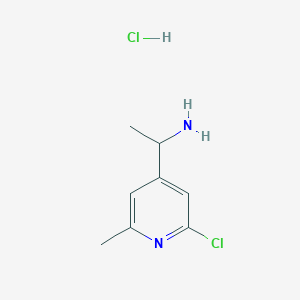


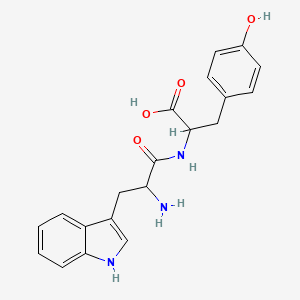
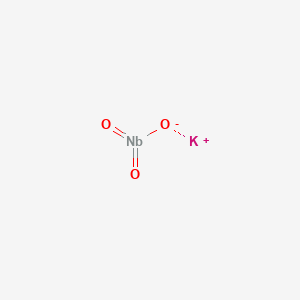
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
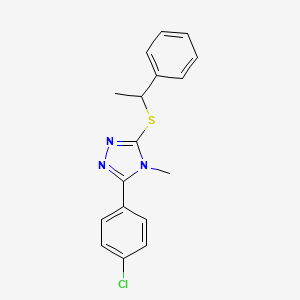
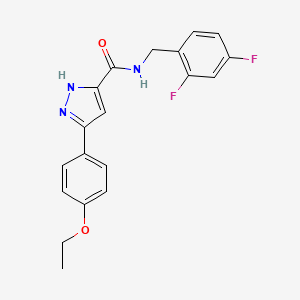
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
